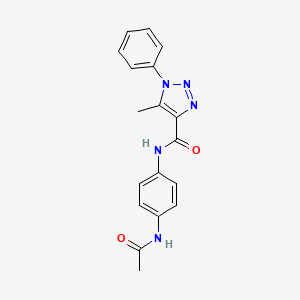![molecular formula C20H16N4O5S B2568882 N-(4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941943-70-0](/img/structure/B2568882.png)
N-(4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of similar compounds was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were analyzed based on IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including bis(2-chloroethyl)amino derivatives of imidazole and related compounds, have been extensively reviewed for their antitumor activities. These compounds show promise in the development of new antitumor drugs due to their varied biological properties. Some have passed preclinical testing stages, showcasing the potential for synthesis of compounds with diverse biological activities (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Synthetic Utilities of o-Phenylenediamines
o-Phenylenediamines serve as precursors for synthesizing a variety of important compounds like benzimidazoles, quinoxalines, and benzo[1,5]diazepines. These compounds have significant biological applications, demonstrating the importance of azolylthiazoles and their synthesis methodologies. This area of research is critical for developing new therapeutic agents with improved efficacy (Ibrahim, M., 2011).
Benzofused Thiazole Derivatives as Antioxidant and Anti-inflammatory Agents
Research has focused on developing benzofused thiazole analogues as potential antioxidant and anti-inflammatory agents. These compounds have shown promising in vitro activities, suggesting their potential as templates for evaluating new anti-inflammatory agents and antioxidants (Raut, D. G., et al., 2020).
AMPK-Independent Effects of AICAr
AICAr, known for its AMPK activation, has been identified to have significant AMPK-independent effects on metabolism, hypoxia, exercise, nucleotide synthesis, and cancer. This review highlights the need for caution in interpreting AICAr-based studies, suggesting a broader range of biological activities than previously acknowledged (Visnjic, D., et al., 2021).
Repurposed Drug Nitazoxanide in Various Diseases
Nitazoxanide has been repurposed for a wide range of applications beyond its initial use, demonstrating effectiveness against various bacterial infections and viral diseases. Its mechanism of action, involving interference with pyruvate-ferredoxin oxidoreductase, underscores the compound's versatility and potential in treating a variety of conditions (Bharti, C., et al., 2021).
Mechanism of Action
Thiazoles
are found in many potent biologically active compounds . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are known to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Carboxamides
are also known to have diverse biological activities. They are significant in the formation of effective catalysts in various chemical reactions .
Future Directions
properties
IUPAC Name |
N-[4-[2-(4-carbamoylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5S/c21-18(26)11-1-4-13(5-2-11)22-17(25)8-14-9-30-20(23-14)24-19(27)12-3-6-15-16(7-12)29-10-28-15/h1-7,9H,8,10H2,(H2,21,26)(H,22,25)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIURLDUQXPXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol](/img/structure/B2568800.png)
![N-(5-chloro-2-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B2568802.png)




![6-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2568810.png)

![5-[(4-Chlorophenoxy)methyl]-3-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2568814.png)




